

Technical Guide: Chemical Properties and Experimental Profile of 1-Adamantane-amide-C7-NH₂

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Compound of Interest

Compound Name: 1-Adamantane-amide-C7-NH₂

Cat. No.: B15543880

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Disclaimer: Specific experimental data for **1-Adamantane-amide-C7-NH₂** is limited in the public domain. This guide provides a comprehensive overview based on established knowledge of adamantane derivatives and general chemical principles. The experimental protocols and some data presented are illustrative and require experimental verification.

Core Chemical Properties

1-Adamantane-amide-C7-NH₂, with the IUPAC name 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide, is a diamine functionalized with a bulky, lipophilic adamantane cage. This structure suggests potential applications in drug delivery and as a scaffold in medicinal chemistry.

Physicochemical Data

Quantitative data for **1-Adamantane-amide-C7-NH₂** is summarized below. Due to the lack of specific experimental values, some properties are estimated based on the behavior of structurally similar long-chain alkylamides and adamantane derivatives.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₄ N ₂ O	PubChem
Molecular Weight	306.49 g/mol	PubChem
CAS Number	2860813-92-7	Pharmaffiliates[1]
IUPAC Name	2-(1-adamantyl)-N-(7-aminoheptyl)acetamide	PubChem
Melting Point	Estimated: 110-130 °C	General estimate for similar adamantane amides
Boiling Point	> 300 °C (decomposes)	General estimate for similar compounds
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents.	Inferred from adamantane-1-carboxamide solubility[2]
Appearance	White to off-white crystalline solid	General appearance of adamantane derivatives[3]

Spectral Data (Predicted)

While specific spectra for **1-Adamantane-amide-C7-NH2** are not readily available, the expected spectral characteristics can be predicted based on its structure.

Technique	Expected Peaks/Signals
^1H NMR (CDCl_3)	δ (ppm): 1.5-1.8 (m, adamantane CH_2), 1.9-2.1 (br s, adamantane CH), 1.2-1.6 (m, alkyl chain CH_2), 2.7 (t, $\text{CH}_2\text{-NH}_2$), 3.2 (q, $\text{CH}_2\text{-NHCO}$), 5.5-6.0 (br s, amide NH), 1.2 (br s, primary amine NH_2)
^{13}C NMR (CDCl_3)	δ (ppm): 172-174 (C=O), 40-42 (adamantane quaternary C), 36-38 (adamantane CH_2), 28-30 (adamantane CH), 25-40 (alkyl chain CH_2), 42 ($\text{CH}_2\text{-NH}_2$), 39 ($\text{CH}_2\text{-NHCO}$)
IR (KBr)	ν (cm^{-1}): 3300-3500 (N-H stretch, amine and amide), 2850-2950 (C-H stretch, adamantane and alkyl), 1640-1680 (C=O stretch, amide I), 1530-1570 (N-H bend, amide II)
Mass Spec (ESI+)	m/z: 307.27 $[\text{M}+\text{H}]^+$

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of **1-Adamantane-amide-C7-NH2**.

Synthesis: Amide Coupling of 1-Adamantaneacetic Acid and 1,7-Diaminoheptane

The synthesis of **1-Adamantane-amide-C7-NH2** can be achieved through a standard amide coupling reaction between 1-adamantaneacetic acid and a mono-protected 1,7-diaminoheptane, followed by deprotection. A more direct, albeit potentially lower-yielding, approach involves the reaction with an excess of 1,7-diaminoheptane to favor mono-acylation.

Materials:

- 1-Adamantaneacetic acid
- 1,7-Diaminoheptane

- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Activation of Carboxylic Acid:** In a round-bottom flask, dissolve 1-adamantaneacetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.
- **Amine Addition:** To the activated acid solution, add a solution of 1,7-diaminoheptane (3.0 eq to favor mono-substitution) in a minimal amount of DMF.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
- **Purification:** Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Chromatography:** Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired **1-Adamantane-amide-C7-**

NH₂.

Characterization Protocols

Apparatus: Digital melting point apparatus.

Procedure:

- Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.
- Tap the tube gently to pack the sample to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the estimated melting point is approached.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Procedure:

- Add approximately 10 mg of **1-Adamantane-amide-C7-NH₂** to 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, DCM) in a small vial.
- Vortex the vial for 30 seconds.
- Observe for complete dissolution. If not fully dissolved, gently heat the vial and observe any changes in solubility.
- Categorize the solubility as soluble, sparingly soluble, or insoluble.

Potential Biological Relevance and Signaling Pathways

Adamantane derivatives are known for a wide range of biological activities, including antiviral and anticancer effects.^[4] The unique structure of **1-Adamantane-amide-C7-NH₂**, featuring a

lipophilic adamantane core and a flexible diamine linker, makes it a candidate for investigation in these areas.

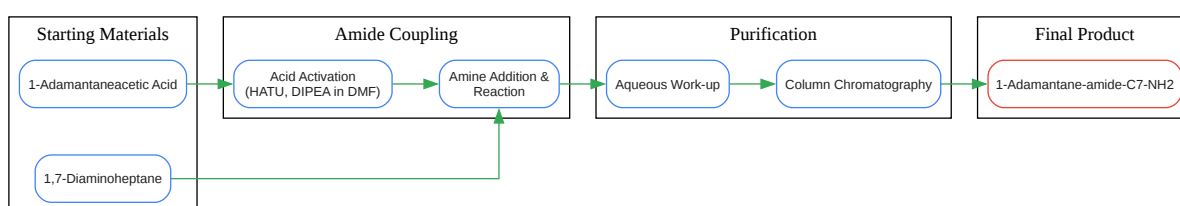
Potential as an Antiviral Agent

Adamantane-based drugs like Amantadine and Rimantadine have been used as antiviral agents, primarily against the influenza A virus. They function by blocking the M2 proton channel, which is essential for viral uncoating and replication.[5][6] The adamantane cage of **1-Adamantane-amide-C7-NH2** could potentially interact with similar viral targets.

Potential as an Anticancer Agent

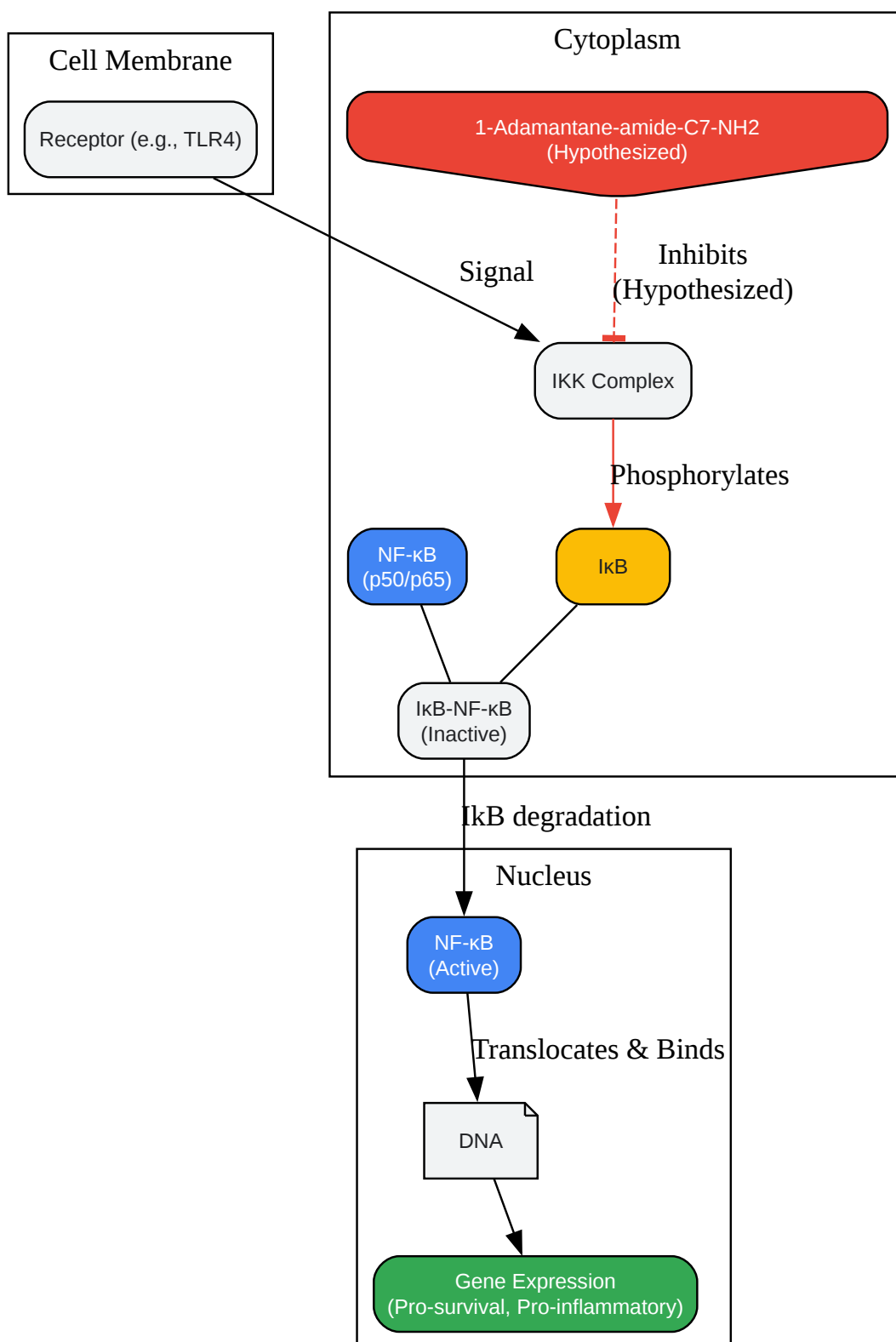
Several adamantane derivatives have demonstrated anticancer activity. For instance, some adamantane-containing compounds have been shown to induce apoptosis in cancer cells. One potential mechanism of action could be the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF- κ B pathway.[7] Chronic activation of the NF- κ B pathway is a hallmark of many cancers, promoting cell survival and inflammation. Inhibition of this pathway can lead to apoptosis of cancer cells.

Mandatory Visualizations



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*Hypothetical synthesis workflow for **1-Adamantane-amide-C7-NH2**.*



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*Potential inhibition of the NF-κB signaling pathway by **1-Adamantane-amide-C7-NH2**.*

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